
ACO1
Description
Historical Context of ACO1 Discovery and Early Characterization Paradigms
The understanding of this compound has evolved significantly since its initial identification, revealing a complex protein with diverse responsibilities.
This compound was initially identified as a cytosolic aconitase, an enzyme crucial for the tricarboxylic acid (TCA) cycle nih.govwikipedia.orgontosight.ai. Early characterization focused on its enzymatic activity, specifically its role in catalyzing the reversible isomerization of citrate to isocitrate via an intermediate, cis-aconitate wikipedia.orgontosight.aiwikipedia.org. It was recognized as an iron-sulfur protein, requiring a 4Fe-4S cluster for its catalytic function nih.govwikipedia.orgreactome.org. This enzymatic role positioned this compound as a key component in cellular respiration and energy production ontosight.aiyeastgenome.orgmdpi.com.
The paradigm shifted with the discovery that this compound also functions as an Iron-Responsive Element-Binding Protein (IREBP or IRP1) nih.govwikipedia.orgreactome.org. This revelation unveiled its "moonlighting" nature, where the protein's activity is dictated by the presence or absence of its 4Fe-4S cluster, which in turn is sensitive to cellular iron levels nih.govmaayanlab.cloudreactome.org. This evolution in understanding transformed this compound from a simple metabolic enzyme into a sophisticated bifunctional modulator, capable of sensing and responding to the cellular iron status nih.govmaayanlab.cloudreactome.org. The conformational changes associated with the presence or absence of the iron-sulfur cluster explain its alternative functions as either an mRNA regulator or an enzyme maayanlab.cloudwikipedia.org.
Initial Identification and Functional Hypotheses
Conceptual Framework of this compound Dual Functionality
The dual functionality of this compound is central to its biological importance, allowing it to integrate metabolic demands with iron availability.
As a cytosolic aconitase, this compound catalyzes the stereospecific isomerization of citrate to isocitrate, with cis-aconitate as an intermediate nih.govwikipedia.orgontosight.aireactome.org. This reaction is the second step in the TCA cycle, a fundamental metabolic pathway that generates energy (ATP) and provides precursors for various biosynthetic processes yeastgenome.orgmdpi.comuniprot.orgoup.com. For its enzymatic activity, this compound requires the binding of a [4Fe-4S] cluster nih.govreactome.org. When cellular iron levels are high, this compound incorporates this cluster and functions predominantly as an aconitase, facilitating the flow of metabolites through the TCA cycle nih.govmaayanlab.cloudnih.gov.
Under conditions of low cellular iron, this compound undergoes a conformational change: it loses its 4Fe-4S cluster, transforming into its apo-protein form, IRP1 nih.govmaayanlab.cloudoup.com. In this state, this compound gains high affinity for specific stem-loop structures in messenger RNAs (mRNAs) known as Iron-Responsive Elements (IREs) nih.govwikipedia.orgreactome.org. These IREs are typically found in the untranslated regions (UTRs) of mRNAs encoding proteins involved in iron metabolism, such as ferritin (iron storage protein) and transferrin receptor (iron uptake protein) nih.govwikipedia.orgnih.gov.
When this compound (as IRP1) binds to IREs in the 5' UTR of ferritin mRNA, it represses the translation of ferritin, thereby reducing iron storage nih.govwikipedia.orgnih.gov. Conversely, its binding to IREs in the 3' UTR of transferrin receptor mRNA inhibits the degradation of this mRNA, leading to increased synthesis of transferrin receptors and enhanced cellular iron uptake nih.govwikipedia.orgnih.gov. This post-transcriptional regulatory mechanism allows this compound to precisely control intracellular iron levels, ensuring iron availability when scarce and preventing iron overload when abundant maayanlab.cloudnih.govresearchgate.net.
The functional states of this compound can be summarized as follows:
Functional State | Cellular Iron Level | 4Fe-4S Cluster Status | Primary Activity | Effect on Iron Metabolism |
Enzymatic (Holo-ACO1) | High | Present | Aconitase | Promotes iron storage, reduces iron uptake |
Regulatory (Apo-IRP1) | Low | Absent | IRE-binding protein | Represses iron storage, promotes iron uptake |
Enzymatic Role in the Tricarboxylic Acid (TCA) Cycle
Significance of this compound within Fundamental Biological Processes
The bifunctional nature of this compound underscores its profound significance in fundamental biological processes. It acts as a crucial molecular switch that couples cellular energy status with iron availability, ensuring that metabolic demands are met while maintaining iron homeostasis maayanlab.cloudnih.gov. This integration is vital for cellular survival and proper function.
Propriétés
Formule moléculaire |
C24H27N3O3 |
---|---|
Poids moléculaire |
405.498 |
Nom IUPAC |
4-[2-(2-Hydroxybenzyl)pyrrol-1-yl]-2-(trans-4-hydroxycyclohexylamino)benzamide |
InChI |
InChI=1S/C24H27N3O3/c25-24(30)21-12-9-19(15-22(21)26-17-7-10-20(28)11-8-17)27-13-3-5-18(27)14-16-4-1-2-6-23(16)29/h1-6,9,12-13,15,17,20,26,28-29H,7-8,10-11,14H2,(H2,25,30)/t17-,20- |
Clé InChI |
DAFDTRSWRWXFIR-IRJFHVNHSA-N |
SMILES |
O=C(N)C1=CC=C(N2C(CC3=CC=CC=C3O)=CC=C2)C=C1N[C@H]4CC[C@H](O)CC4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ACO1 |
Origine du produit |
United States |
Biochemical Mechanisms of Aco1 Function
Iron-Responsive Element (IRE) Binding Mechanism
Specificity of IRE-ACO1 Interactions
ACO1, in its RNA-binding conformation, exhibits high affinity and specificity for conserved messenger RNA (mRNA) stem-loop structures known as Iron-Responsive Elements (IREs). cambridge.orgpnas.org These IREs are typically found in the untranslated regions (UTRs) of mRNAs encoding proteins involved in iron metabolism. abbexa.comashpublications.orgembopress.orgnih.govfrontiersin.orgwikidoc.orgbiorxiv.orgfrontiersin.org
The consensus sequence for an IRE typically includes a six-nucleotide loop with the sequence CAGUGN (where N is any nucleotide except G) at the end of a stem of five paired nucleotides. embopress.org this compound's interaction with IREs is critical for post-transcriptional regulation, influencing both mRNA translation and stability. abbexa.comashpublications.orgembopress.orgnih.govwikidoc.orgbiorxiv.orgfrontiersin.org For instance, binding to IREs located in the 5' UTRs of mRNAs, such as those for ferritin (heavy and light chains), mitochondrial aconitase, erythroid 5-aminolevulinate synthase, and succinate dehydrogenase subunit b, typically represses their translation. abbexa.comnih.govpnas.orgembopress.orgfrontiersin.orgbiorxiv.org Conversely, this compound binding to IREs in the 3' UTR of transferrin receptor mRNA stabilizes it, preventing its degradation and thereby promoting iron uptake. abbexa.comnih.govpnas.orgembopress.orgfrontiersin.orgbiorxiv.orgfrontiersin.org
Research findings indicate that specific amino acid residues within this compound are crucial for its IRE-binding specificity. Mutations in two regions of domain 4 of this compound have been shown to lower its affinity for wild-type IREs, with arginines 728 and 732 implicated in contacting the IRE bulge, and the region 685–689 being essential for recognizing the IRE loop. embopress.org While this compound and its homolog Iron Regulatory Protein 2 (IRP2) share sequence similarity and both bind to IREs, they can exhibit differential binding specificities to certain IRE-like sequences, suggesting distinct regulatory roles in specific contexts. ashpublications.orgnih.gov
Allosteric Regulation of IRE-Binding Affinity by Iron Status
The IRE-binding affinity of this compound is allosterically regulated by cellular iron status, representing a prime example of how a protein can switch its function based on metabolic cues. embopress.orgpan.pldsmz.de In iron-replete conditions, this compound incorporates a cubane [4Fe-4S] cluster, which renders it enzymatically active as a cytosolic aconitase, catalyzing the isomerization of citrate to isocitrate in the TCA cycle. nih.govmaayanlab.cloudabbexa.comsinobiological.comuniprot.orgcambridge.orgpnas.orgashpublications.orgfrontiersin.orgwikidoc.orgtandfonline.comnih.govjensenlab.orgresearchgate.netreactome.orgnih.gov In this [4Fe-4S] cluster-bound (holo) form, this compound's conformation prevents its binding to IREs. maayanlab.cloudcambridge.orgpnas.orgembopress.orgwikidoc.orgresearchgate.net
Conversely, under conditions of iron deprivation, the [4Fe-4S] cluster disassembles or is not assembled. maayanlab.cloudcambridge.orgpnas.orgnih.govresearchgate.net The resulting apo-ACO1 undergoes a conformational change that exposes its RNA-binding site, allowing it to bind with high affinity to IREs. nih.govmaayanlab.cloudabbexa.comuniprot.orgcambridge.orgpnas.orgashpublications.orgembopress.orgfrontiersin.orgwikidoc.orgbiorxiv.orgtandfonline.comresearchgate.netreactome.orgnih.govresearchgate.net This iron-dependent conformational transition ensures that this compound's regulatory activity is precisely tuned to the cellular iron environment, promoting iron uptake and limiting storage when iron is scarce, and vice versa when iron is abundant. cambridge.orgbiorxiv.orgfrontiersin.org
Table 1: this compound Conformations and Functional States Based on Iron Status
Iron Status | This compound Conformation | [4Fe-4S] Cluster Presence | Enzymatic Activity (Aconitase) | RNA-Binding Activity (IRP1) | Effect on Iron Metabolism |
---|---|---|---|---|---|
High Iron | Holo-ACO1 | Present | Active | Inactive (no IRE binding) | Promotes iron storage, limits uptake |
Mechanistic Interplay Between Enzymatic and RNA-Binding Functions
The interplay between this compound's enzymatic and RNA-binding functions is central to its role as a "moonlighting protein," capable of performing mechanistically distinct activities. nih.govgenecards.orgmaayanlab.cloudabbexa.comsinobiological.comnih.gov This duality allows this compound to link metabolic status (via the TCA cycle) directly to iron homeostasis. tandfonline.com
Molecular Switch Mechanism Underpinning Moonlighting Activity
The molecular switch mechanism underlying this compound's moonlighting activity is primarily mediated by the reversible assembly and disassembly of its [4Fe-4S] cluster. maayanlab.clouduniprot.orgnih.govcambridge.orgpnas.orgashpublications.orgwikidoc.orgfrontiersin.orgnih.govresearchgate.netuniprot.org This cluster acts as a sensor, dictating the protein's conformational state and, consequently, its functional role. maayanlab.cloudnih.govcambridge.orguniprot.org
When cellular iron levels are sufficient, a [4Fe-4S] cluster is incorporated into this compound, stabilizing it in an enzymatic conformation that allows it to function as a cytosolic aconitase. nih.govmaayanlab.clouduniprot.orgpnas.orgashpublications.org In this state, the RNA-binding site is occluded, preventing interaction with IREs. cambridge.orgpnas.orgresearchgate.net Conversely, under iron-deficient conditions, the [4Fe-4S] cluster is either lost or not formed, leading to a conformational rearrangement of this compound. maayanlab.cloudcambridge.orgpnas.orgnih.govresearchgate.net This altered conformation exposes the IRE-binding domain, enabling this compound to act as an RNA-binding protein (IRP1) and regulate the expression of iron metabolism genes. nih.govmaayanlab.cloudabbexa.comuniprot.orgashpublications.org This reversible "iron-sulfur switch" allows this compound to seamlessly transition between its two distinct functions, ensuring rapid adaptation to changes in cellular iron availability. nih.govcambridge.orgfrontiersin.orguniprot.org
Factors Influencing Functional Transition (e.g., iron levels, oxidative stress)
Beyond iron levels, several other factors can influence the functional transition of this compound between its enzymatic and RNA-binding forms. Oxidative stress, characterized by an increase in reactive oxygen species (ROS), is a significant modulator. nih.govresearchgate.netreactome.orgnih.govspandidos-publications.com For instance, hydrogen peroxide (H₂O₂) can disrupt the [4Fe-4S] cluster of this compound, promoting its conversion to the IRE-binding IRP1 conformation. nih.govcambridge.orgfrontiersin.orgnih.govnih.gov This activation of IRP1 under oxidative stress can lead to increased iron uptake and reduced iron storage, potentially exacerbating iron-induced oxidative damage. nih.govnih.gov
Nitric oxide (NO) is another crucial factor that can influence this compound's functional transition. nih.govcambridge.orgpnas.orgashpublications.orgfrontiersin.orgfrontiersin.orgpan.plnih.govreactome.orgnih.govashpublications.orgnih.govresearchgate.net Nitric oxide has been shown to disrupt the iron-sulfur cluster of this compound, thereby activating its IRP1 conformation and enhancing its IRE-binding activity. nih.govcambridge.orgpnas.orgashpublications.orgfrontiersin.orgfrontiersin.orgpan.plnih.govnih.govresearchgate.net This mechanism suggests that this compound acts as a sensor for reactive nitrogen species as well, integrating signals from both iron status and cellular redox environment to fine-tune iron homeostasis. nih.govcambridge.org Higher oxygen concentrations can also lead to the conversion of this compound to IRP1, significantly increasing its RNA-binding activity. frontiersin.orgspandidos-publications.comashpublications.orgresearchgate.net
Table 3: Chemical Compounds and Identifiers
Compound Name | Identifier Type | Identifier |
---|---|---|
This compound | UniProt ID | P21399 (Human Cytoplasmic Aconitate Hydratase) abbexa.comuniprot.orguniprot.org |
Iron | PubChem CID | 23925 dsmz.defishersci.cafishersci.ca |
Cellular and Organismal Roles of Aco1
ACO1 in Central Metabolic Pathways
Integration within the Tricarboxylic Acid (TCA) Cycle
This compound, also known as cytoplasmic aconitate hydratase, is a pivotal enzyme in the Tricarboxylic Acid (TCA) cycle, often referred to as the Krebs cycle or citric acid cycle. nih.govuniprot.orgproteopedia.orgontosight.ai Its primary enzymatic role is to catalyze the reversible isomerization of citrate to isocitrate via the intermediate cis-aconitate. nih.govuniprot.orgproteopedia.orgreactome.org This reaction is fundamental for the continuous flow of metabolites through the TCA cycle, a central pathway for aerobic cellular respiration and ATP production. nih.govuniprot.org
The enzymatic activity of this compound is dependent on the presence of a [4Fe-4S] iron-sulfur cluster. uniprot.orgproteopedia.orgreactome.orgnih.gov This cluster is critical for the enzyme's catalytic function, coordinating the substrate and facilitating the elimination and re-addition of water during the isomerization. proteopedia.org Under conditions of high cellular iron, this compound incorporates this [4Fe-4S] cluster, adopting an aconitase conformation that enables its enzymatic role in metabolism. reactome.orgwikipedia.orgnih.govreactome.org This dual functionality links cellular energy production directly to iron availability.
Table 1: Key Characteristics of this compound's Enzymatic Function in the TCA Cycle
Characteristic | Description |
Enzyme Name | Aconitate Hydratase (Aconitase 1, Cytoplasmic Aconitase) nih.govuniprot.org |
EC Number | 4.2.1.3 uniprot.orgproteopedia.orgwikipedia.org |
Reaction Catalyzed | Reversible isomerization of Citrate to Isocitrate via cis-Aconitate nih.govuniprot.orgproteopedia.orgreactome.org |
Cofactor Required | [4Fe-4S] iron-sulfur cluster uniprot.orgproteopedia.orgreactome.orgnih.gov |
Cellular Location | Cytosol (primarily), with small amounts also detected in mitochondria nih.govuniprot.orgnih.gov |
Role in TCA Cycle | Second enzyme in the cycle, crucial for metabolic flow and ATP production uniprot.org |
Iron Dependence | Functions as an aconitase when cellular iron levels are high reactome.orgwikipedia.orgnih.govreactome.org |
Link to Lipid Metabolism and Chemical Responses
Emerging research indicates a genetic interaction between this compound and genes involved in lipid metabolism and chemical responses. yeastgenome.org In yeast, for instance, this compound interacts genetically with genes related to lipid metabolism and chemical responses. yeastgenome.org This suggests a broader role for this compound beyond its well-established functions in the TCA cycle and iron homeostasis, potentially linking it to the intricate regulation of cellular lipid profiles and responses to various chemical stimuli. yeastgenome.org
The interplay between oncogenic RAS and lipids, for example, highlights how metabolic changes, including those in lipid metabolism, can be critical for processes like ferroptosis, a unique form of iron-dependent programmed cell death. frontiersin.orgmdpi.com While the direct mechanistic link of this compound in this context is still being elucidated, its involvement in iron metabolism and its enzymatic activity in a central metabolic pathway suggest a potential indirect influence on lipid-related processes and cellular responses to stress. nih.govfrontiersin.orgmdpi.com this compound's role as an iron-regulatory protein also impacts the availability of iron, which is a critical factor in lipid peroxidation and ferroptosis. frontiersin.orgmdpi.com
This compound in Cellular Iron Homeostasis
This compound exhibits a remarkable bifunctional nature, acting not only as an enzyme in the TCA cycle but also as a crucial regulator of cellular iron homeostasis, particularly when cellular iron levels are low. nih.govreactome.orgwikipedia.orgmybiosource.com In its role as an iron sensor, this compound is known as Iron Regulatory Protein 1 (IRP1). nih.govnih.govwikipedia.org The transition between its aconitase activity and its RNA-binding function as IRP1 is modulated by the assembly or disassembly of its [4Fe-4S] cluster. reactome.orgpnas.orgnih.gov When iron levels are low, this compound loses its [4Fe-4S] cluster and adopts an RNA-binding conformation, allowing it to bind to specific mRNA sequences called iron-responsive elements (IREs). wikipedia.orgnih.govreactome.orgwikipedia.org This binding differentially regulates the translation or stability of mRNAs encoding proteins involved in iron metabolism. pnas.orgfrontiersin.orgnih.gov
Regulation of Ferritin mRNA Translation
One of the primary mechanisms by which this compound (as IRP1) regulates iron homeostasis is through the control of ferritin mRNA translation. nih.govuniprot.orgwikipedia.orgnih.govwikipedia.orgyeastgenome.orgfrontiersin.orgnih.govresearchgate.net Ferritin is an iron storage protein, and its synthesis is tightly regulated to prevent cellular iron overload. wikipedia.orgnih.gov When cellular iron concentrations are low, IRP1 binds with high affinity to a single IRE located in the 5' untranslated region (5' UTR) of ferritin mRNA. wikipedia.orgnih.govwikipedia.orgpnas.orgfrontiersin.orgfrontiersin.orgembopress.org This binding sterically hinders the initiation of translation, thereby repressing the synthesis of ferritin and ensuring that available iron is not sequestered in storage, but rather utilized for essential cellular processes. wikipedia.orgnih.govfrontiersin.orgnih.govembopress.org Conversely, in iron-replete conditions, IRP1 binds to an iron-sulfur complex and adopts an aconitase conformation, which is unsuitable for IRE binding, allowing ferritin mRNA translation to proceed. wikipedia.orgreactome.orgwikipedia.orgfrontiersin.org
Control of Transferrin Receptor mRNA Stability
In parallel with ferritin regulation, this compound (as IRP1) also controls the stability of transferrin receptor (TfR) mRNA. nih.govuniprot.orgnih.govwikipedia.orgyeastgenome.orgfrontiersin.orgnih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net The transferrin receptor is crucial for cellular iron uptake. wikipedia.orgnih.govnih.govresearchgate.net Unlike ferritin mRNA, transferrin receptor mRNA contains multiple IREs, typically five, located in its 3' untranslated region (3' UTR). wikipedia.orgnih.govpnas.orgfrontiersin.orgembopress.orgnih.govresearchgate.net When cellular iron levels are low, IRP1 binds to these IREs in the 3' UTR of transferrin receptor mRNA. wikipedia.orgnih.govfrontiersin.orgfrontiersin.orgembopress.orgnih.govresearchgate.net This binding protects the mRNA from endonucleolytic degradation, thereby increasing its stability and leading to enhanced synthesis of the transferrin receptor. wikipedia.orgfrontiersin.orgembopress.orgnih.govresearchgate.net This mechanism ensures that when iron is scarce, cells can increase their capacity to acquire iron from their environment. wikipedia.orgfrontiersin.orgnih.govresearchgate.net The coordinated regulation of ferritin mRNA translation and transferrin receptor mRNA stability by this compound/IRP1 provides a sophisticated post-transcriptional control system for maintaining cellular iron homeostasis. pnas.orgfrontiersin.orgnih.gov
Table 3: this compound (IRP1) Regulation of Iron Homeostasis
Target mRNA | IRE Location | Regulatory Effect | Outcome (Low Iron) |
Ferritin mRNA | 5' UTR wikipedia.orgnih.govwikipedia.orgpnas.orgfrontiersin.orgfrontiersin.orgembopress.org | Repression of translation wikipedia.orgnih.govwikipedia.orgnih.govfrontiersin.orgnih.govembopress.org | Decreased ferritin protein synthesis, preventing iron sequestration wikipedia.orgfrontiersin.orgnih.gov |
Transferrin Receptor mRNA | 3' UTR wikipedia.orgnih.govpnas.orgfrontiersin.orgembopress.orgnih.govresearchgate.net | Stabilization of mRNA wikipedia.orgnih.govfrontiersin.orgembopress.orgnih.govresearchgate.net | Increased transferrin receptor protein synthesis, enhancing iron uptake wikipedia.orgfrontiersin.orgembopress.orgnih.govresearchgate.net |
**Table 4: Compound
Post-translational Regulation of Aco1
Reversible Covalent Modifications
Reversible covalent modifications are key mechanisms by which ACO1's activity and cellular localization are modulated in response to various cellular signals and metabolic states.
Phosphorylation of this compound: Identification of Sites and Kinases
Phosphorylation is a pivotal regulatory mechanism for this compound, impacting its enzymatic activity and its role in iron metabolism. Several specific phosphorylation sites and their associated kinases have been identified across different organisms.
In human this compound (IRP1), two significant serine residues, Serine-138 (S138) and Serine-711 (S711), have been proposed as physiologically relevant phosphorylation sites portlandpress.com. Phosphorylation of IRP1 at S138 has been shown to selectively influence its aconitase function by destabilizing the [4Fe-4S] cluster. Studies using phosphomimetic mutations at S138 (S138D or S138E) demonstrated an increased susceptibility of the [4Fe-4S] cluster to oxygen, leading to impaired aconitase activity in vivo pnas.org. Notably, the S138E mutant exhibited a more than 20-fold faster decay of aconitase activity (with a half-life of 4 minutes) compared to wild-type IRP1 pnas.org.
Serine-711 (S711) in human IRP1 is another critical phosphorylation site, targeted by Protein Kinase C (PKC) both in vitro and in human embryonic kidney (HEK) cells portlandpress.compnas.orgthermofisher.comnih.gov. Phosphomimetic mutations at S711 (S711D and S711E) severely impair this compound's aconitase function, particularly its ability to convert citrate to isocitrate portlandpress.compnas.orgnih.gov. While these mutants showed undetectable activity in the citrate-to-isocitrate conversion, they retained substantial activity in converting isocitrate to cis-aconitate, indicating a selective inhibition of the citrate mode of aconitase function pnas.org. Importantly, phosphorylation at S711 does not affect the RNA-binding affinity of IRP1 pnas.org.
In Saccharomyces cerevisiae, this compound (mitochondrial aconitase) is known to undergo phosphorylation at 19 distinct residues yeastgenome.org. Mitochondrial kinases, such as Pkp1 and Pkp2, are implicated in regulating the phosphorylation of mitochondrial matrix proteins, which in turn can influence their selective mitophagic degradation pnas.orgbiorxiv.org.
In apple (Malus domestica), the expression of this compound is indirectly regulated by SnRK2 subfamily I protein kinases (e.g., MdSnRK2.4 and MdSnRK2.9). These kinases phosphorylate transcription factors MdHB1 and MdHB2, which subsequently induce this compound expression, leading to increased ethylene production nih.govresearchgate.net.
Table 1: Identified Phosphorylation Sites and Associated Kinases/Effects on this compound
Organism | This compound Site(s) | Kinase/Regulator | Effect on this compound Function/Context |
Human | Serine-138 (S138) | p38MAPK (potential, but p38γ/δ kinase activity does not affect phosphorylation state) | Destabilizes [4Fe-4S] cluster, impairs aconitase activity pnas.org |
Human | Serine-711 (S711) | Protein Kinase C (PKC) | Selectively inhibits citrate-to-isocitrate conversion (aconitase function); no effect on RNA-binding affinity portlandpress.compnas.orgthermofisher.comnih.gov |
Saccharomyces cerevisiae | 19 residues (general) | Pkp1, Pkp2 (mitochondrial kinases) | Involved in regulating mitochondrial protein phosphorylation and selective mitophagic degradation yeastgenome.orgpnas.orgbiorxiv.org |
Apple (Malus domestica) | (Indirect: this compound expression) | MdSnRK2.4, MdSnRK2.9 (phosphorylate MdHB1/MdHB2) | Induces this compound expression, increasing ethylene production nih.govresearchgate.net |
Acetylation of this compound: Lysine Residues and Modulating Enzymes
Acetylation, the reversible addition of an acetyl group to lysine residues, is another crucial post-translational modification that influences this compound. This modification can alter the charge of lysine residues, leading to changes in protein structure and enzymatic properties uark.edunih.gov.
In Saccharomyces cerevisiae, this compound (mitochondrial aconitase) has been identified as being acetylated on 15 different lysine residues yeastgenome.org. Research indicates that lysine acetylation at K638 of yeast Aco1p is perturbed during heat stress, and the absence of Aco1p significantly impairs yeast's ability to survive under high-temperature conditions uark.edu. Acetylation of metabolic enzymes, including those involved in the TCA cycle like this compound, serves as an important mechanism for regulating metabolic substrates mdpi.comuark.edunih.gov. In some contexts, an upregulation of acetylation has been shown to reduce the catalytic activity of this compound within the TCA cycle mdpi.com.
The enzymatic control of protein acetylation involves lysine acetyltransferases (KATs), which add acetyl groups, and lysine deacetylases (KDACs), such as sirtuins (e.g., SIRT3 in mitochondria and CobB in E. coli), which remove them uark.eduuark.edubiorxiv.org. The precise balance between these opposing enzymatic activities is vital for maintaining proper cellular function, including chromatin dynamics and gene transcription, and its dysregulation is associated with various diseases plos.org.
Table 2: Acetylation of this compound and its Effects
Organism | This compound Site(s) | Modulating Enzymes (if known) | Effect on this compound Function/Context |
Saccharomyces cerevisiae | 15 lysine residues (general) | KATs (add), KDACs (remove) | Lysine acetylation at K638 perturbed during heat stress; this compound knockout impairs heat survival yeastgenome.orguark.edu |
General (TCA cycle) | Not specified for this compound | Not specified for this compound | Upregulation of acetylation can reduce catalytic activity mdpi.com |
Ubiquitination of this compound: Roles in Protein Turnover and Function
Ubiquitination, the process of attaching ubiquitin to a substrate protein, is a fundamental post-translational modification that regulates various cellular processes, including protein degradation, stability, activity, and cellular localization researchgate.netbiorxiv.orgbiorxiv.org.
This compound (aconitase 1) is a known target for ubiquitination. In Saccharomyces cerevisiae, this compound (Aco1p) is ubiquitinylated on Lysine-254 (K254) yeastgenome.org. Studies in yeast have demonstrated that components of the ubiquitination machinery are present within mitochondria, and mitochondrial matrix proteins like this compound can undergo ubiquitination directly within the mitochondrial matrix biorxiv.orgbiorxiv.orgnih.gov. This modification can target proteins for degradation by the proteasome or lysosome, or it can have non-proteolytic consequences, such as altering protein activity or cellular localization biorxiv.org.
Table 3: Ubiquitination of this compound
Organism | This compound Site(s) | Role in Protein Turnover/Function |
Saccharomyces cerevisiae | Lysine-254 (K254) | Involved in protein turnover and function; occurs within mitochondrial matrix yeastgenome.orgbiorxiv.orgbiorxiv.orgnih.gov |
General (metabolic enzymes) | Not specified for this compound | Regulation of activity or expression level; implicated in cancer metabolism researchgate.net |
Methylation and Succinylation of this compound
In addition to phosphorylation, acetylation, and ubiquitination, this compound is also subject to other covalent modifications, including methylation and succinylation.
In Saccharomyces cerevisiae, this compound (Aco1p) is methylated on Lysine-360 (K360) yeastgenome.org. Methylation, similar to other lysine modifications, can neutralize the positive charge of lysine, leading to alterations in protein structure and enzymatic properties nih.gov.
Succinylation involves the transfer of a succinyl group to the ε-amino group of lysine residues nih.govresearchgate.net. This modification is particularly abundant in mitochondrial proteins because succinyl-coenzyme A (succinyl-CoA), the donor of the succinyl group, is primarily produced in the tricarboxylic acid (TCA) cycle within the mitochondria nih.govresearchgate.net. In Saccharomyces cerevisiae, this compound (Aco1p) is succinylated on 45 lysine residues yeastgenome.org. Succinylation can profoundly affect the modified site due to the significant change in charge it imparts nih.govresearchgate.net. This modification can occur enzymatically or non-enzymatically and is closely linked to the metabolic state of the cell nih.gov. Hyper-succinylation has been associated with promoted cancer metastasis and can enhance the stability and/or activity of target proteins nih.govresearchgate.net.
Table 4: Methylation and Succinylation of this compound
Organism | Modification Type | This compound Site(s) | Donor/Context |
Saccharomyces cerevisiae | Methylation | Lysine-360 (K360) | Not specified |
Saccharomyces cerevisiae | Succinylation | 45 lysine residues (general) | Succinyl-CoA (primarily from TCA cycle) yeastgenome.orgnih.govresearchgate.net |
Non-Covalent Regulatory Mechanisms
Beyond covalent modifications, this compound's activity is also influenced by non-covalent interactions, particularly allosteric regulation.
Allosteric Regulation by Small Molecules and Metabolites
As a key enzyme in the TCA cycle, this compound is subject to allosteric regulation by various small molecules and metabolites. Allosteric control is a fundamental regulatory mechanism where molecules bind to specific sites on proteins, distinct from the active site, inducing conformational changes that modulate their activity nih.govnumberanalytics.com. These allosteric effectors can act as either activators or inhibitors, thereby influencing metabolic flux and maintaining cellular homeostasis nih.govnumberanalytics.com.
While the general principles of allosteric regulation and its importance in metabolic pathways are well-established, specific small molecules or metabolites that directly allosterically regulate this compound were not explicitly detailed in the provided research findings. However, it is understood that enzymes within the TCA cycle, including aconitase, are subject to such regulatory mechanisms. For instance, citrate, a substrate of aconitase, is known to allosterically regulate other enzymes involved in glycolysis and gluconeogenesis nih.gov. Dysregulation of allosteric control has been implicated in various diseases, including metabolic disorders numberanalytics.com.
One study indicated that berberine (BBR), a small molecule, significantly dysregulated the energy metabolism of pancreatic cancer cells. This effect involved influencing citrate metabolism and transportation, potentially through the regulation of ACLY, this compound, and SLC13A5, suggesting an indirect regulatory impact of BBR on this compound's function in citrate metabolism, possibly via allosteric or other regulatory pathways researchgate.net.
Redox State-Dependent Modulation of this compound Activity
The activity of this compound is highly sensitive to the cellular redox state, primarily due to the presence of its iron-sulfur cluster. Reactive oxygen species (ROS) and reactive nitrogen species (RNS) play a central role in regulating this compound's functions. nih.govresearchgate.net
Under conditions of oxidative stress, the [4Fe-4S]²⁺ cluster of this compound can be oxidized, leading to the release of a labile iron ion and the formation of a [3Fe-4S]⁺ cluster. This modification causes this compound to lose its enzymatic activity and gain high binding affinity towards IREs in the mRNAs of iron metabolism-related proteins, effectively switching its function from aconitase to IRP1. nih.govmdpi.comreactome.orgresearchgate.net
Studies have shown that exposure of isolated mitochondrial or cytoplasmic aconitase to superoxide (O₂⁻•) or hydrogen peroxide (H₂O₂) leads to the release of the Fe-alpha from the enzyme's [4Fe-4S]²⁺ cluster and subsequent inactivation. However, enzyme inactivation can precede the complete release of the labile iron, suggesting that other forms of post-translational modification, beyond iron release, contribute to inactivation. For instance, H₂O₂ does not directly inhibit the enzyme but rather appears to inactivate it through interactions with a mitochondrial membrane component responsive to H₂O₂. researchgate.netnih.gov
Prolonged exposure to steady-state levels of H₂O₂ or O₂⁻• can lead to the disassembly of the [4Fe-4S]²⁺ cluster, carbonylation, and eventual protein degradation. The dynamic equilibrium between this compound's enzymatic and RNA-binding states is determined by cellular redox and iron status, as well as phosphorylation. nih.govresearchgate.net
Table 1: Impact of Redox State on this compound Function
Redox State | This compound Form | Iron-Sulfur Cluster | Enzymatic Activity | RNA Binding Affinity (IREs) | Primary Function |
Reduced | Holo-ACO1 | [4Fe-4S]²⁺ | High | Low | Citrate Isomerization (TCA Cycle) mdpi.com |
Oxidized | Apo-IRP1 | [3Fe-4S]⁺ (or absent) | Low/Absent | High | Iron Homeostasis Regulation nih.govmdpi.comreactome.org |
Impact of Post-Translational Modifications on this compound Structure and Function
Beyond redox-dependent modulation, this compound undergoes various other PTMs, including ubiquitination, phosphorylation, and glycosylation, which significantly impact its structure and function. genecards.orgnih.govmdpi.comthermofisher.com
Table 2: Common Post-Translational Modifications of this compound
Modification Type | Specific Sites (Examples) | Impact on this compound | References |
Ubiquitination | Lys141, Lys639, Lys736, Lys772 | Protein turnover, degradation genecards.org | genecards.org |
Phosphorylation | (Specific sites vary) | Modulates reaction to iron levels, alters enzymatic activity and RNA binding nih.govmdpi.comroyalsocietypublishing.org | nih.govmdpi.comroyalsocietypublishing.org |
Glycosylation | 2 sites (1 N-linked, 1 O-linked) | Potential influence on stability or activity genecards.org | genecards.org |
Oxidation | Cysteine residues, Tyr nitration, Lys carbonyls | Inactivation of enzymatic activity, switch to IRP1 function nih.govresearchgate.net | nih.govresearchgate.net |
Nitrosylation | Cysteine residues | Affects enzymatic activity nih.govresearchgate.net | nih.govresearchgate.net |
Thiolation | Cysteine residues | Affects enzymatic activity nih.govresearchgate.net | nih.govresearchgate.net |
Post-translational modifications directly influence the delicate balance between this compound's enzymatic and RNA-binding roles. For instance, phosphorylation of IRP1 has been shown to modulate its response to changes in iron levels within the cell, potentially affecting the stability and turnover of its iron-sulfur cluster. nih.govmdpi.com
The transition from an enzymatically active aconitase to an RNA-binding IRP1 is a prime example of how PTMs alter function. When the iron-sulfur cluster disintegrates due to oxidative stress or low iron levels, this compound adopts an open conformation that facilitates its binding to IREs. This conformational change, driven by the loss of the iron-sulfur cluster, directly impacts its RNA-binding affinity, enabling it to regulate the translation of iron-related mRNAs. nih.govreactome.orgroyalsocietypublishing.org
Specific modifications of cysteine residues through oxidation, nitrosylation, and thiolation, as well as tyrosine nitration and lysine carbonylation, are redox-dependent PTMs that regulate this compound's catalytic activity. These modifications can lead to a switch in protein function, where the oxidized form of cytosolic this compound (IRP1) recognizes IREs of mRNAs for transferrin receptor (TfR) and ferritin, thereby regulating their translation. nih.govresearchgate.net
PTMs also play a significant role in controlling the stability and turnover of this compound. Ubiquitination, for example, is a PTM that often targets proteins for degradation, thereby controlling their lifespan and recycling cellular components. This compound has been identified with ubiquitination sites at Lys141, Lys639, Lys736, and Lys772, suggesting that ubiquitination contributes to its proteolytic degradation. genecards.orgthermofisher.comebi.ac.uk
The dynamic nature of this compound's function is also linked to its protein turnover. Studies have indicated that a rapid protein turnover can influence the abundance of this compound. The interplay between PTMs and protein degradation pathways ensures that cellular levels of this compound are tightly regulated, allowing the cell to rapidly adapt to changes in iron availability and oxidative stress. ebi.ac.ukru.nl
For example, prolonged oxidative stress can lead to irreversible damage to this compound, resulting in its proteolytic degradation. This highlights how PTMs, particularly those induced by redox changes, can determine not only the immediate activity but also the long-term fate and cellular concentration of this compound. researchgate.netnih.gov
Interactions Involving Aco1
Protein-Protein Interactions of ACO1
This compound's ability to switch between its enzymatic and RNA-binding forms is central to its regulatory functions, involving specific interactions with other proteins and nucleic acids.
Identification of Direct Binding Partners
This compound, particularly its human isoform IRP1, is widely recognized for its direct interaction with Iron-Responsive Elements (IREs). These are specific stem-loop structures found within the untranslated regions (UTRs) of messenger RNAs (mRNAs) that encode proteins involved in iron metabolism, such as ferritin and transferrin receptor mRNA. This binding represents a critical protein-RNA interaction that dictates the fate of these transcripts nih.govnih.govtandfonline.comwikipedia.orgroyalsocietypublishing.org.
Beyond its well-characterized RNA binding, this compound also engages in direct protein-protein interactions essential for its function and regulation. MitoNEET, a mitochondrial outer membrane protein, has been identified as a crucial partner in the transfer of iron-sulfur clusters to cytosolic aconitase (IRP1) nih.gov. Similarly, human GLRX3 (glutaredoxin 3) is vital for the maturation of cytosolic iron-sulfur proteins, including IRP1, suggesting a direct or indirect interaction in this biogenesis pathway nih.gov. In Saccharomyces cerevisiae, the yeast homolog Aco1p physically interacts with proteins involved in the organization of mitochondria yeastgenome.org.
The following table summarizes key direct binding partners of this compound and the nature of their interaction:
Binding Partner | Type of Interaction | Organism/Context |
Iron-Responsive Elements (IREs) in mRNA | Protein-RNA interaction | Human (IRP1) |
MitoNEET | Protein-protein interaction | Human (IRP1) |
GLRX3 (Glutaredoxin 3) | Protein-protein interaction | Human (IRP1) |
Proteins involved in mitochondrion organization | Protein-protein interaction | Saccharomyces cerevisiae (Aco1p) yeastgenome.org |
LINC00477 (long non-coding RNA variant) | Protein-RNA interaction | Human |
Functional Consequences of this compound-Protein Complex Formation
The formation of complexes involving this compound leads to significant functional consequences, particularly in iron homeostasis and metabolic regulation. The binding of this compound (IRP1) to IREs in mRNA is a primary mechanism for post-transcriptional control of cellular iron levels. Under conditions of low cellular iron, IRP1 binds to IREs, which results in the repression of ferritin mRNA translation (thereby reducing iron storage) and the stabilization of transferrin receptor mRNA (leading to increased iron uptake) nih.govnih.govwikipedia.orgroyalsocietypublishing.org. Conversely, when cellular iron levels are high, this compound incorporates a 4Fe-4S cluster, transitioning into its enzymatic aconitase form, which diminishes its affinity for IREs and consequently allows for ferritin translation and transferrin receptor mRNA degradation nih.govnih.govwikipedia.orgroyalsocietypublishing.org.
Interactions with proteins like MitoNEET and GLRX3 are crucial for the proper assembly and transfer of iron-sulfur clusters to this compound, which is essential for its enzymatic activity as an aconitase nih.gov. In yeast, the physical association of Aco1p with proteins involved in mitochondrial organization contributes directly to the maintenance and stability of mitochondrial DNA (mtDNA). Aco1p has been shown to bind both double-stranded and single-stranded DNA, offering protection against breaks and recombination, thereby stabilizing the mitochondrial genome yeastgenome.orguniprot.org. Furthermore, a specific interaction between this compound and a variant of the long non-coding RNA (lncRNA) LINC00477 has been observed to suppress this compound's enzymatic conversion of citrate to isocitrate, impacting gastric cancer cell proliferation tandfonline.com.
Interaction with Chaperones and Protein Quality Control Systems
This compound has been identified as a protein prone to aggregation, suggesting it can serve as a client for cellular chaperone systems nih.gov. In Saccharomyces cerevisiae, the mitochondrial chaperone Hsp78 directly interacts with this compound (this compound). This interaction highlights a role for Hsp78 in maintaining the proteostasis of mitochondrial aconitase, particularly under conditions of cellular stress, where protein folding and stability are challenged nih.gov. The broader protein quality control (PQC) systems, which include molecular chaperones, are essential for maintaining cellular proteostasis by assisting in protein refolding or targeting misfolded proteins for degradation encyclopedia.pubresearchgate.netembopress.org. The interaction of this compound with chaperones like Hsp78 underscores the cellular mechanisms in place to ensure the proper folding and function of this critical enzyme.
Genetic Interactions of this compound
Genetic interactions involving this compound reveal its participation in broader cellular networks and pathways, often indicating functional relationships between genes.
Identification of Genes Showing Synthetic or Epistatic Relationships with this compound
Genetic interactions occur when the phenotypic outcome of mutations in two or more genes differs from what would be expected from their individual effects nih.govwikipedia.org. These relationships can be classified as synthetic (e.g., synthetic lethality or sickness, where combined mutations lead to a more severe phenotype) or epistatic (where one gene's mutation masks or modifies the effect of another) nih.govwikipedia.org.
In Saccharomyces cerevisiae, this compound has been observed to exhibit genetic interactions with genes involved in lipid metabolism and the cellular response to chemical stimuli yeastgenome.org. While specific gene names demonstrating synthetic or epistatic relationships directly with this compound are not extensively detailed in the current literature beyond these broad categories, the existence of such interactions points to this compound's integral role in these metabolic and stress response pathways.
Genetic Networks and Pathway Crosstalk Involving this compound
This compound is a central component within several genetic networks and participates in significant pathway crosstalk, reflecting its diverse functions. In yeast, the expression of this compound is tightly regulated by the glucose-repressed heme-activated HAP system and the retrograde (RTG) system. This regulatory control establishes a direct link between metabolic signals and the stability of mitochondrial DNA, integrating metabolic status with genome integrity yeastgenome.org.
In human disease contexts, this compound (as IRP1) has been identified as an upregulated "hub gene" within integrated gene networks associated with multidrug resistance in epithelial ovarian cancer spandidos-publications.com. Its prominence in such networks suggests a contributing role in the complex cellular adaptations that lead to drug resistance. The dual functionality of this compound in both the tricarboxylic acid (TCA) cycle and iron homeostasis inherently links it to broader biological pathways, including those implicated in tumorigenesis tandfonline.com.
Furthermore, studies in Rhipicephalus microplus ticks have shown that this compound exhibits significant signals of natural selection related to iron transport, implying its involvement in immune pathway crosstalk within these organisms researchgate.net. The concept of pathway crosstalk, where distinct biological pathways influence each other, is fundamental for normal cellular function and is often dysregulated in disease states mit.edunih.gov. This compound's central position in iron metabolism and its enzymatic role in the TCA cycle make it a critical node in these interconnected genetic and metabolic networks.
Future Directions and Emerging Research Avenues for Aco1
Elucidating Novel Regulatory Mechanisms of ACO1
Despite significant progress, the full spectrum of this compound's regulatory control remains to be elucidated. Future research will focus on uncovering additional layers of regulation that govern its enzymatic activity and RNA-binding function.
Discovery of Additional Post-Translational Modifiers
Post-translational modifications (PTMs) are crucial for fine-tuning protein function, localization, and stability mdpi.comthermofisher.comwikipedia.org. While the iron-sulfur cluster binding state is a well-established regulatory mechanism for this compound, determining its enzymatic or RNA-binding activity, the identification of other PTMs represents a significant future direction genecards.orgmdpi.comnih.gov. Research could explore the impact of various PTMs, such as phosphorylation, acetylation, ubiquitination, S-nitrosylation, and S-sulfhydration, on this compound's conformation, interaction with other proteins, and its partitioning between its aconitase and IRP1 functions researchgate.netnih.gov. For instance, studies could investigate if specific kinases or phosphatases modulate this compound activity in response to cellular signals, or if ubiquitin ligases target this compound for degradation under particular conditions. Understanding these additional PTMs will provide a more comprehensive picture of how this compound's dual role is precisely controlled within the cell.
Unraveling the Role of Non-Coding RNAs in this compound Regulation
Non-coding RNAs (ncRNAs), including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are increasingly recognized as pivotal regulators of gene expression and cellular processes nih.govnih.govmdpi.comfrontiersin.orgmdpi.com. Future research will focus on identifying specific ncRNAs that directly or indirectly influence this compound expression, mRNA stability, or protein translation. For example, studies have already indicated that this compound protein can mediate the packaging of certain miRNAs, such as miR-503, into macrophage-derived small extracellular vesicles, suggesting a complex interplay between this compound and ncRNA transport and function researchgate.net. Further investigation into such interactions could reveal novel regulatory feedback loops where this compound's activity or expression is influenced by ncRNAs, and in turn, this compound might affect the biogenesis or function of these regulatory RNAs. This area of research holds promise for identifying new therapeutic targets by manipulating ncRNA pathways to modulate this compound activity.
Investigating this compound in Underexplored Biological Contexts
Expanding the investigation of this compound beyond well-characterized mammalian systems and its primary roles in metabolism and iron homeostasis will uncover broader biological significance.
Roles in Different Organisms and Environmental Adaptations
While this compound's function in iron metabolism is conserved across eukaryotes, exploring its specific roles and adaptations in a wider range of organisms, particularly those inhabiting extreme or unique environments, could reveal novel functional insights mdpi.com. Comparative studies of this compound homologs in diverse species, including various microbes, plants, and non-mammalian animals, could shed light on how this protein has evolved to meet the specific metabolic and environmental challenges faced by different life forms yeastgenome.orgfrontiersin.orgmnhn.frcas.czpressbooks.pubconsensus.app. For instance, investigating this compound's contribution to stress resilience in extremophiles or its involvement in unique metabolic pathways in less-studied organisms could uncover adaptive mechanisms relevant to broader biological understanding. This comparative approach could also highlight species-specific regulatory nuances or unique protein-protein interactions that modulate this compound's activity in response to distinct environmental cues.
Integration into Broader Cellular Stress Responses
This compound's central role in iron homeostasis inherently links it to oxidative stress, as iron dysregulation can lead to the generation of reactive oxygen species genecards.orgmdpi.comnih.gov. Future research will delve deeper into how this compound integrates into and modulates broader cellular stress responses beyond iron and oxidative stress, such as endoplasmic reticulum (ER) stress, nutrient deprivation, or hypoxic conditions nih.govresearchgate.netnih.govplos.org. Investigations could explore whether this compound acts as a sensor for specific stress signals, triggering adaptive metabolic or iron-regulatory adjustments. Understanding the precise signaling pathways that converge on or diverge from this compound during various stress conditions will be crucial. This includes examining its potential crosstalk with other stress-responsive proteins and pathways, contributing to a more holistic view of cellular resilience and adaptation.
Advancements in High-Throughput Screening for this compound Modulators
The development of high-throughput screening (HTS) methodologies has revolutionized drug discovery and target validation by enabling the rapid testing of vast chemical libraries numberanalytics.comdispendix.comnih.gov. Future directions in this compound research include leveraging advanced HTS platforms to identify novel modulators that can selectively influence its enzymatic or RNA-binding activities. This could involve developing sophisticated cell-based assays that differentiate between this compound's dual functions or biochemical assays that specifically target its iron-sulfur cluster assembly or disassembly. The integration of advanced detection systems, such as fluorescence-based assays or surface plasmon resonance, with automated robotic platforms will accelerate the discovery of small molecules or biologics that can precisely tune this compound's activity nih.govnih.gov. Such advancements in HTS will be instrumental in identifying potential therapeutic compounds for conditions linked to this compound dysfunction, including iron overload disorders, metabolic diseases, or certain cancers where this compound's role might be dysregulated nih.govbiorxiv.org.
Q & A
Basic: What are the standard experimental methods for detecting ACO1 protein levels in human cell lines?
Answer:
The most widely used techniques include Western blot (WB) , immunocytochemistry/immunofluorescence (ICC/IF) , and immunohistochemistry (IHC-P) . For WB, validate antibodies using positive controls (e.g., HeLa or HepG2 lysates) and confirm specificity via siRNA knockdown or recombinant protein overexpression . For ICC/IF, optimize fixation protocols (e.g., paraformaldehyde) to preserve this compound localization in mitochondria or cytosol. Always include isotype controls to rule out nonspecific binding .
Basic: How should researchers formulate a hypothesis-driven research question about this compound's role in cellular metabolism?
Answer:
Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time):
- Population : Human cancer cell lines (e.g., HepG2).
- Intervention : this compound siRNA knockdown.
- Comparison : Wild-type vs. This compound-deficient cells.
- Outcome : Metabolic flux changes (e.g., citrate/isocitrate ratios via LC-MS).
- Time : 48–72 hours post-intervention.
This structure ensures testability and alignment with mechanistic studies .
Advanced: What strategies resolve contradictions in this compound functional data across different cancer models?
Answer:
Contradictions often arise from tissue-specific isoforms or experimental variables. Address this by:
Replicating studies in isogenic cell lines with controlled genetic backgrounds.
Meta-analysis of omics datasets (e.g., TCGA) to correlate this compound expression with clinical outcomes.
Context-specific validation : Measure mitochondrial vs. cytosolic this compound activity using subcellular fractionation .
Control for confounding factors (e.g., iron availability, which regulates aconitase activity) .
Advanced: How can CRISPR-Cas9 genome editing be optimized to study this compound knockout effects?
Answer:
sgRNA design : Target exons critical for catalytic activity (e.g., exon 3 encoding the iron-sulfur cluster domain). Validate efficiency via T7E1 assays or sequencing.
Phenotypic rescue : Re-express wild-type or mutant this compound to confirm observed effects.
Multi-omics profiling : Combine transcriptomics (RNA-seq) and metabolomics (GC-MS) to identify compensatory pathways.
Longitudinal analysis : Monitor metabolic adaptation over 7–14 days to distinguish acute vs. chronic effects .
Basic: What are common pitfalls in antibody validation for this compound studies, and how to mitigate them?
Answer:
- Pitfall 1 : Cross-reactivity with ACO2 (mitochondrial aconitase).
- Pitfall 2 : Batch-to-batch variability in polyclonal antibodies.
- Solution : Pre-adsorb antibodies with antigenic peptides and standardize dilutions across experiments .
Advanced: How to integrate multi-omics data to elucidate this compound's regulatory networks in disease?
Answer:
Transcriptomics : Identify co-expressed genes (e.g., IRP1, HIF1α) using weighted gene co-expression networks (WGCNA).
Proteomics : Map this compound interactors via immunoprecipitation-mass spectrometry (IP-MS).
Metabolomics : Quantitate TCA cycle intermediates under hypoxia or iron deprivation.
Network analysis : Use tools like STRING or Cytoscape to visualize this compound-centric pathways and prioritize functional validation .
Basic: What statistical approaches are appropriate for analyzing this compound expression data in cohort studies?
Answer:
- Parametric tests (e.g., ANOVA) for normally distributed data (validate via Shapiro-Wilk).
- Non-parametric tests (e.g., Mann-Whitney U) for skewed distributions.
- Survival analysis : Cox proportional hazards models to assess this compound as a prognostic biomarker.
- Adjust for multiple testing (e.g., Benjamini-Hochberg correction) in omics datasets .
Advanced: What methodologies validate this compound's post-translational modifications (PTMs) in oxidative stress responses?
Answer:
PTM-specific antibodies : Use phospho-specific or ubiquitination antibodies (e.g., anti-ubiquitin K48-linked).
Site-directed mutagenesis : Replace modified residues (e.g., serine 138) to test functional impacts.
Functional assays : Measure enzyme activity after H2O2 treatment to link PTMs to catalytic inhibition.
Structural biology : Cryo-EM or X-ray crystallography to resolve PTM-induced conformational changes .
Basic: How to design a robust literature review framework for this compound-related research?
Answer:
Search strategy : Use PubMed/MEDLINE queries with MeSH terms (e.g., "Aconitase/metabolism" AND "Neoplasms").
Inclusion/exclusion criteria : Limit to studies with functional validation (e.g., knockdown models).
Quality assessment : Apply GRADE criteria to evaluate evidence strength.
Synthesis : Tabulate findings by disease context (e.g., breast cancer vs. neurodegeneration) .
Advanced: What computational tools model this compound's role in metabolic flux redistribution?
Answer:
- Constraint-based modeling : Use COBRApy to simulate flux balance analysis (FBA) in this compound-deficient models.
- Kinetic modeling : Employ COPASI to parameterize this compound enzyme kinetics using in vitro data.
- Machine learning : Train random forests on metabolomics data to predict this compound dependency scores.
- Validation : Compare predictions with <sup>13</sup>C-glucose tracer experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.